1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride
Overview
Description
1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C12H14BrClN2 and its molecular weight is 301.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 4-substituted pyrazoles, which this compound is a part of, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It’s known that 4-substituted pyrazoles can inhibit liver alcohol dehydrogenase . This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby preventing its normal function.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it could be inferred that it may affect the alcohol metabolism pathway. This could lead to downstream effects such as the accumulation of acetaldehyde, a toxic metabolite, which can cause various health issues.
Result of Action
As a potential inhibitor of liver alcohol dehydrogenase , it could potentially lead to an accumulation of acetaldehyde in the body, which can cause various health issues.
Properties
IUPAC Name |
1-benzyl-4-bromo-3,5-dimethylpyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWENNMABGYEQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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